2-Hydrazinylpyrimidine-4,6-diamine

Description

Properties

CAS No. |

123510-89-4 |

|---|---|

Molecular Formula |

C4H8N6 |

Molecular Weight |

140.15 g/mol |

IUPAC Name |

2-hydrazinylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C4H8N6/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H5,5,6,8,9,10) |

InChI Key |

GGDAQFINBGHASV-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(N=C1N)NN)N |

Canonical SMILES |

C1=C(N=C(N=C1N)NN)N |

Synonyms |

2(1H)-Pyrimidinone,4,6-diamino-,hydrazone(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

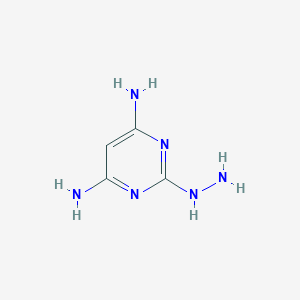

Chemical Structure:

- Molecular Formula: CHN

- Functional Groups: Hydrazinyl and pyrimidine

- Physical Properties: The compound is characterized by its hydrazinyl group attached to a pyrimidine ring, which contributes to its reactivity and biological activity.

Chemistry

2-Hydrazinylpyrimidine-4,6-diamine serves as a building block for synthesizing more complex organic molecules. Its ability to form diverse derivatives makes it valuable in organic synthesis.

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of heterocycles and complex organic compounds. |

| Reactivity | Exhibits nucleophilic properties due to the hydrazinyl group. |

Biology

In biological research, this compound is being investigated for its enzyme inhibition potential. It can interact with specific enzymes, potentially modulating their activity.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited urease activity in bacterial strains, which is crucial for bacterial survival in acidic environments. This suggests potential applications in developing antimicrobial agents.

Medicine

The compound shows promise in pharmacology , particularly as an anticancer agent. Its mechanism of action involves the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Anticancer | Reduces cell viability in human tumor cell lines in a dose-dependent manner. |

| Antimicrobial | Inhibits bacterial urease activity, suggesting a role as an antimicrobial agent. |

Case Studies

Several case studies highlight the diverse applications of this compound:

- Cytotoxicity Studies: Research indicated that this compound reduced the viability of various cancer cell lines significantly.

- Antimicrobial Efficacy: Studies on bacterial strains showed that the compound inhibited urease activity effectively.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrimidine-4,6-diamine derivatives exhibit distinct biological and physicochemical properties depending on substituents at the 2-, 4-, 5-, and 6-positions. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., NO2): GS39783’s 5-nitro group enhances GABAB receptor binding by increasing electron deficiency, stabilizing allosteric interactions .

- Amino vs. Methoxy Substitutions: 2-Amino-4,6-dimethoxypyrimidine lacks the hydrazinyl group but shows utility as a synthetic intermediate, highlighting the role of substituent polarity in reactivity .

Physicochemical Properties

Insights :

Preparation Methods

Chlorination of 2,4-Diamino-6-Hydroxypyrimidine

The foundational step for synthesizing 2-Hydrazinylpyrimidine-4,6-diamine involves preparing a reactive intermediate, 2-chloro-4,6-diaminopyrimidine. As detailed in CN114394941A and CN113754592A, 2,4-diamino-6-hydroxypyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction typically proceeds at 80–110°C for 4–6 hours, yielding 2-chloro-4,6-diaminopyrimidine with a molar conversion rate of 92–96%. Excess POCl₃ acts as both a solvent and reactant, while quenching with methanol or ethanol ensures safe decomposition of residual reagents.

Reaction Conditions:

Hydrazine Substitution of Chloro Intermediates

The chloro group at position 2 of 2-chloro-4,6-diaminopyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr) due to electron-donating amino groups at positions 4 and 6. Reacting this intermediate with hydrazine hydrate (N₂H₄·H₂O) in ethanol or water at 60–80°C for 8–12 hours replaces chlorine with hydrazine. Post-reaction neutralization with ammonia water (pH 7.5–8.5) isolates the product, which is purified via recrystallization from aqueous ethanol.

Optimized Parameters:

Catalytic and Solvent Systems

Role of Catalysts in Acylation and Substitution

Patent CN111646994A highlights the efficacy of sodium metabisulfite (Na₂S₂O₅) and sodium thiosulfate (Na₂S₂O₃) in facilitating acylation reactions for pyrimidine derivatives. While these catalysts are specific to formamide-mediated reactions, their electron-transfer properties could enhance hydrazine substitution kinetics by stabilizing transition states.

Catalyst Loading:

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) or water-ethanol mixtures are ideal for SNAr reactions due to their ability to solubilize hydrazine and stabilize ionic intermediates. For instance, CN113754592A employs methanol for chlorination quenching, ensuring minimal side-product formation.

Yield and Purity Enhancement

Crystallization Techniques

Post-synthesis purification is critical for achieving pharmaceutical-grade purity. The patents emphasize slow cooling crystallization (5–15°C) followed by filtration, yielding products with ≥99% purity. For this compound, recrystallization from hot water or ethanol is recommended.

Byproduct Management

Ammonia and carbon dioxide generated during reactions (e.g., in CN111646994A) are absorbed into ice water to form ammonium carbonate, which is repurposed for pH adjustment or sold as fertilizer. This approach reduces waste and improves atom economy.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-hydrazinylpyrimidine-4,6-diamine derivatives?

- Methodological Answer : A two-step approach is typically used:

Condensation : React dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux to form intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione .

Functionalization : Introduce aryl/heteroaryl hydrazines (e.g., phenyl, chlorophenyl) in the presence of ethanol and concentrated HCl or ethanol/AcOH/sodium acetate to yield target compounds .

Key Parameters :

- Temperature: Reflux conditions (70–80°C).

- Solvent: Ethanol or acetic acid.

- Catalyst: HCl or sodium acetate for pH control.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish substituent effects in this compound analogs?

- Methodological Answer :

- 1H NMR : Protons on aromatic rings (e.g., pyrimidine C-H) resonate at δ 6.5–8.5 ppm, while hydrazinyl (-NH-NH2) protons appear as broad singlets at δ 4.5–5.5 ppm. Substituents like trifluoromethyl (CF3) cause deshielding, shifting peaks upfield .

- 13C NMR : Carbonyl carbons (C=O) resonate at δ 160–170 ppm; electron-withdrawing groups (e.g., NO2) increase chemical shifts of adjacent carbons .

Example : In 5-nitropyrimidine-4,6-diamine, the nitro group (-NO2) shifts pyrimidine ring carbons by +5–10 ppm compared to non-nitrated analogs .

Q. What solubility characteristics should be considered for purification of this compound derivatives?

- Methodological Answer :

- Polar Solvents : Derivatives with hydroxyl (-OH) or amino (-NH2) groups dissolve in DMSO or NaOH (1–2 M) due to hydrogen bonding .

- Non-Polar Solvents : Alkyl-substituted analogs (e.g., propyl, butyl) are soluble in dichloromethane or ethyl acetate .

Purification : Use recrystallization in ethanol/water mixtures (3:1 ratio) or column chromatography with silica gel and hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How do structural modifications of this compound influence Toll-like receptor 7 (TLR7) activity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF3, -Cl) enhance TLR7 agonism by stabilizing ligand-receptor interactions. For example, N6-(4-trifluoromethylbenzyl) derivatives show 10-fold higher activity than unsubstituted analogs .

- SAR Table :

| Substituent (R) | TLR7 EC50 (nM) |

|---|---|

| -H | 1200 |

| -CF3 | 110 |

| -Cl | 250 |

| -OCH3 | 800 |

| Mechanism : Hydrophobic substituents improve binding to TLR7’s leucine-rich repeat domain . |

Q. What computational strategies are effective for predicting the kinase inhibitory potential of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., FLT3, EGFR). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Cys694 in FLT3) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. High-affinity derivatives maintain hydrogen bonds with catalytic lysine (e.g., Lys644 in EGFR) .

Example : Pyrimidine-4,6-diamine derivatives with bulky N-alkyl chains (e.g., propyl) exhibit lower binding free energies (ΔG ≤ -9.5 kcal/mol) against FLT3 .

Q. How can stability issues of this compound under physiological conditions be mitigated?

- Methodological Answer :

- pH Optimization : Maintain solutions at pH 6–8 to prevent hydrazine group (-NH-NH2) oxidation. Use buffered saline (PBS) with 0.1% BSA for in vitro assays .

- Lyophilization : Freeze-dry compounds with cryoprotectants (e.g., trehalose) to enhance shelf life (>12 months at -20°C) .

Degradation Pathways : - Hydrolysis: Dominant in acidic conditions (t1/2 = 2–4 hours at pH 3).

- Oxidation: Catalyzed by metal ions; add EDTA (1 mM) to chelate trace metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.